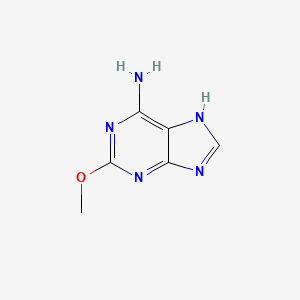
Di-o-tolylphosphine oxide
Overview
Description
Preparation Methods
Di-o-tolylphosphine oxide can be synthesized through several methods. One common approach involves the reaction of 2-methylphenyl ether with phosphorus tribromide, followed by a base-catalyzed debromination reaction . Another method includes the hydrolysis of the corresponding chlorophosphine . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the compound’s purity and yield are optimized .
Chemical Reactions Analysis
Di-o-tolylphosphine oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the corresponding phosphine.
Substitution: It can participate in substitution reactions where the phosphine oxide group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Di-o-tolylphosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including carbonylation and oxidation.
Biology: It is employed in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and other therapeutic agents.
Industry: It serves as a stabilizer in polymerization reactions, improving the performance of polymers.
Mechanism of Action
The mechanism by which di-o-tolylphosphine oxide exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic reactions. This coordination facilitates the activation of substrates, leading to the desired chemical transformations . The molecular targets and pathways involved depend on the specific reaction and the metal catalyst used.
Comparison with Similar Compounds
Di-o-tolylphosphine oxide can be compared with other similar compounds such as:
Triphenylphosphine oxide: Another phosphine oxide with similar catalytic properties but different steric and electronic effects.
Di-p-tolylphosphine oxide: Similar in structure but with para-substituted methyl groups, leading to different reactivity and solubility properties.
This compound is unique due to its ortho-substituted methyl groups, which influence its reactivity and solubility in non-polar solvents .
Properties
IUPAC Name |
bis(2-methylphenyl)-oxophosphanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OP/c1-11-7-3-5-9-13(11)16(15)14-10-6-4-8-12(14)2/h3-10H,1-2H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUGZNIRWGKEPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[P+](=O)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OP+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-{3-[(2,6-Dimethylphenyl)amino]-1-methyl-2-buten-1-ylidene}-2,6-dimethylbenzenamine](/img/structure/B3177893.png)
![Pyrido[1,2-a]quinolin-11-ium chloride](/img/structure/B3177901.png)


![(R)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B3177922.png)


![4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B3177934.png)
![4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-2',3,5-trifluoro-](/img/structure/B3177940.png)
